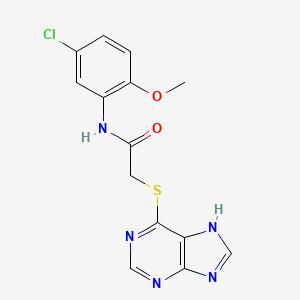

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a purine-based sulfanyl substituent. The compound’s structure combines a polar purine moiety, known for nucleic acid interactions, with a halogenated aromatic ring, which may enhance lipophilicity and membrane permeability.

Eigenschaften

Molekularformel |

C14H12ClN5O2S |

|---|---|

Molekulargewicht |

349.8 g/mol |

IUPAC-Name |

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C14H12ClN5O2S/c1-22-10-3-2-8(15)4-9(10)20-11(21)5-23-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19) |

InChI-Schlüssel |

XVHCIRCXBDDOAR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14ClN5O3S

- Molecular Weight : 379.8 g/mol

- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide

- Purity : Typically around 95%.

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exhibit effects by modulating the activity of these targets, which can lead to therapeutic outcomes in different disease models.

Antimicrobial Activity

Research indicates that derivatives of purine compounds, including those similar to N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, possess antimicrobial properties. For instance, compounds with sulfanyl groups have shown significant activity against various bacterial strains .

Anticancer Potential

Studies have demonstrated that purine derivatives can inhibit cancer cell proliferation. The presence of the methoxy and chloro groups in the structure may enhance the lipophilicity and bioavailability, leading to improved anticancer activity .

Research Findings and Case Studies

-

Synthesis and Evaluation :

- A series of compounds based on the purine scaffold were synthesized and evaluated for their biological activities. The introduction of different substituents at the phenyl ring significantly altered their pharmacological profiles.

- In vitro studies showed that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .

- In Silico Studies :

- Toxicological Assessments :

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Acetamide | 5-chloro-2-methoxyphenyl; purine-sulfanyl | ~380 (estimated) | High lipophilicity; potential kinase interaction |

| Benzothiazole Analog (EP 3 348 550A1) | Benzothiazole | 3-methoxyphenyl; trifluoromethyl | ~370 | Enhanced metabolic stability |

| Quinoline Derivative | Quinoline | Piperidine; cyano | ~550 | High polarity; topoisomerase inhibition potential |

| Hydroxyimino Analog | Acetamide | Hydroxyimino; 5-chloro-2-methoxyphenyl | ~255 | Reactivity concerns |

| Sulfonamido Derivative | Acetamide | Sulfonamido; benzyl | 458.96 | High purity (97%); sulfonamide stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.